2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one
Overview
Description
2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one is a heterocyclic compound that features a fused ring system combining an indole and a thiopyran ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one typically involves cycloalkylation reactions of 2-alkylthioindoles. These reactions can be carried out using various reagents such as halogens, epoxy, or sulfonates as leaving groups. The cyclization process is often facilitated by metallated indole intermediates, which can be generated using reagents like magnesium or zinc . The reaction conditions, including the choice of solvent and temperature, play a crucial role in determining the yield and regioselectivity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the indole or thiopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including anti-cancer properties.
Industry: Its unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors involved in cell proliferation, leading to the inhibition of cancer cell growth . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
6H-Benzo[4,5]thieno[2,3-b]indole: Used in the design of thermally activated delayed fluorescence emitters.
Indole: A fundamental structure in many biologically active compounds.
Uniqueness
2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one is unique due to its fused thiopyran-indole ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its potential as a versatile compound in scientific research and drug development.
Properties
IUPAC Name |
3,9-dihydro-2H-thiopyrano[2,3-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c13-9-5-6-14-11-10(9)7-3-1-2-4-8(7)12-11/h1-4,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIKTLMIDUWMJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513366 | |
Record name | 2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80412-21-1 | |
Record name | 2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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